2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide
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Overview
Description
2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide is a synthetic compound with a complex structure that includes an amino group, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen cyanide to form the intermediate compound, which is then further reacted with methylamine and propanamide under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylpyridine: Another compound with an amino group and a methyl group, but with a different ring structure.
N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide: A compound with a similar amide structure but different substituents.
Uniqueness
2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C11H23N3O |
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Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C11H23N3O/c1-9(12)11(15)14(3)8-10-4-6-13(2)7-5-10/h9-10H,4-8,12H2,1-3H3 |
InChI Key |
NZBRGFMIZTYXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1CCN(CC1)C)N |
Origin of Product |
United States |
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